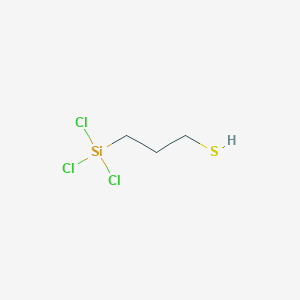![molecular formula C14H9FS B14112194 3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
3-(4'-Fluorophenyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4’-Fluorophenyl)benzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a fluorophenyl group attached to the third position of the benzo[b]thiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(4’-Fluorophenyl)benzo[b]thiophene involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of benzo[b]thiophene with a halogenated fluorophenyl compound. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene .
Another method involves the aryne reaction with alkynyl sulfides. This one-step synthesis allows for the formation of benzo[b]thiophenes by reacting o-silylaryl triflates with alkynyl sulfides under mild conditions .
Industrial Production Methods
Industrial production of 3-(4’-Fluorophenyl)benzo[b]thiophene may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and yield, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4’-Fluorophenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[b]thiophene derivatives.
Substitution: Halogenated, nitrated benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(4’-Fluorophenyl)benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 3-(4’-Fluorophenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylbenzo[b]thiophene: Lacks the fluorine atom, which may result in different electronic properties and biological activities.
3-(4’-Chlorophenyl)benzo[b]thiophene: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and bioactivity.
3-(4’-Methylphenyl)benzo[b]thiophene: The presence of a methyl group instead of fluorine affects its chemical and biological properties.
Uniqueness
3-(4’-Fluorophenyl)benzo[b]thiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential as a bioactive molecule. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H9FS |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H9FS/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9H |
Clave InChI |
CXRJUQFCONVTCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14112117.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112130.png)
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112133.png)
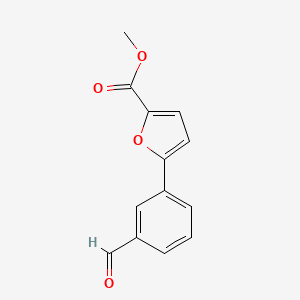
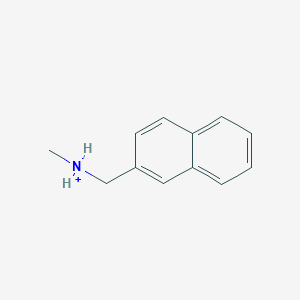
![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)
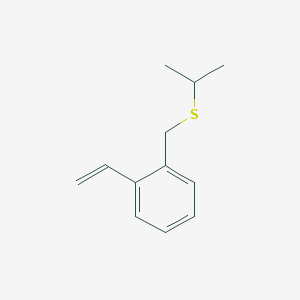
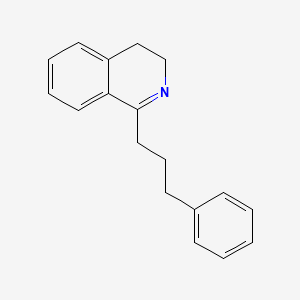
![N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14112161.png)
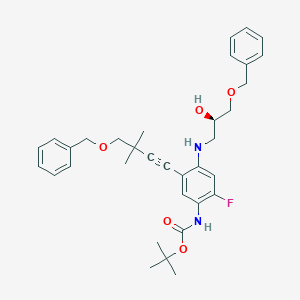
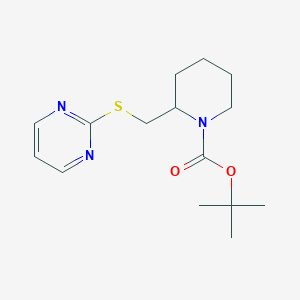
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)
